molecular formula C22H35IO2 B15194028 Iodofiltic acid I-125 CAS No. 88337-02-4

Iodofiltic acid I-125

Cat. No.: B15194028
CAS No.: 88337-02-4
M. Wt: 456.4 g/mol
InChI Key: NPCIWINHUDIWAV-FOKFMTIASA-N
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Description

Iodofiltic acid I-125 is a radiopharmaceutical compound that incorporates the radioactive isotope iodine-125. This compound is primarily used in medical imaging and diagnostic procedures due to its radioactive properties. Iodine-125 has a half-life of approximately 59.4 days, making it suitable for various diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iodofiltic acid I-125 involves the incorporation of iodine-125 into the molecular structure of iodofiltic acid. One common method is the oxidative condensation reaction, where iodine-125 is introduced into the compound using specific catalysts and reaction conditions . For example, a tin precursor can be used to synthesize 125I-labeled alkyl aldehyde with high radiochemical yield and purity .

Industrial Production Methods

Industrial production of iodine-125 typically involves the neutron irradiation of xenon-124, which produces xenon-125. This is followed by the decay of xenon-125 to iodine-125. The iodine-125 is then chemically processed and incorporated into various compounds, including iodofiltic acid .

Chemical Reactions Analysis

Types of Reactions

Iodofiltic acid I-125 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong oxidizing agents and catalysts such as copper(II) ions. The reactions are typically carried out under ambient conditions to ensure high radiochemical yield and purity .

Major Products Formed

The major products formed from these reactions include radioiodinated biomolecules, which are used in various diagnostic and therapeutic applications .

Mechanism of Action

The mechanism of action of iodofiltic acid I-125 involves its incorporation into the target tissue, where it emits low-energy Auger electrons. These electrons cause localized damage to the DNA of cancer cells, leading to cell death. The compound targets specific tissues due to its molecular structure, which allows it to be taken up by the target cells .

Comparison with Similar Compounds

Properties

CAS No.

88337-02-4

Molecular Formula

C22H35IO2

Molecular Weight

456.4 g/mol

IUPAC Name

15-(4-(125I)iodanylphenyl)-3-methylpentadecanoic acid

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-2

InChI Key

NPCIWINHUDIWAV-FOKFMTIASA-N

Isomeric SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[125I])CC(=O)O

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O

Origin of Product

United States

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